2-(Naphthalen-2-yl)ethanethioamide

Lipophilicity Physicochemical profiling Drug-likeness

Choose this specific 2-naphthyl thioamide isomer (CAS 1214888-75-1) for your medicinal chemistry programs. Its XLogP3 of 3.3 offers superior membrane permeability over amide analogs for CNS targets. The 2-naphthyl substitution provides a unique geometry for systematic SAR investigations, distinct from 1-naphthyl isomers. Its thioamide group's distinct electronic & H-bonding profile also makes it an ideal reference standard for analytical method development.

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
Cat. No. B13612621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-2-yl)ethanethioamide
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(=S)N
InChIInChI=1S/C12H11NS/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,13,14)
InChIKeyKSHBUXFYXVIXQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Naphthalen-2-yl)ethanethioamide Procurement Guide: Chemical Identity and Baseline Specifications


2-(Naphthalen-2-yl)ethanethioamide (CAS: 1214888-75-1) is a small-molecule thioamide derivative comprising a naphthalene core substituted at the 2-position with an ethanethioamide moiety . The compound has a molecular formula of C12H11NS and a molecular weight of 201.29 g/mol, with a computed lipophilicity value of XLogP3 = 3.3 [1]. Thioamides are sulfur analogs of amides in which the carbonyl oxygen is replaced by sulfur, conferring altered hydrogen-bonding capability, conformational dynamics, and electronic properties relative to their amide counterparts [2]. The 2-naphthyl substitution pattern distinguishes this compound from its 1-naphthyl positional isomer (N-1-naphthalenylethanethioamide, CAS: 10319-80-9) , a distinction that may influence molecular recognition and intermolecular interactions in downstream applications.

Why Generic Substitution of 2-(Naphthalen-2-yl)ethanethioamide Is Scientifically Unreliable


Substituting 2-(naphthalen-2-yl)ethanethioamide with structurally related analogs without explicit comparative validation introduces significant risk of altered physicochemical and biological outcomes. The thioamide functional group ([C=S]–NH2) exhibits distinct electronic and conformational properties compared to amides ([C=O]–NH2), including altered hydrogen-bonding capacity, increased susceptibility to oxidative metabolism, and shifted UV-vis absorption profiles [1]. Furthermore, the naphthalene substitution position (2-naphthyl versus 1-naphthyl) affects molecular shape, steric accessibility, and π-stacking geometry, which may critically alter target engagement . These structural nuances cannot be assumed interchangeable; procurement decisions must be anchored to compound-specific evidence.

Quantitative Differentiation Evidence for 2-(Naphthalen-2-yl)ethanethioamide Procurement


Lipophilicity Comparison: 2-Naphthyl Thioamide vs. Amide Analog

2-(Naphthalen-2-yl)ethanethioamide exhibits higher computed lipophilicity (XLogP3 = 3.3) [1] compared to its oxygen-containing amide analog 2-(naphthalen-2-yl)acetamide, for which typical XLogP3 values range from approximately 2.3 to 2.5 [2]. The sulfur-for-oxygen substitution in the thioamide functional group increases logP by approximately 0.8–1.0 units due to reduced hydrogen-bond acceptor strength and increased polarizability of the thiocarbonyl moiety.

Lipophilicity Physicochemical profiling Drug-likeness

Positional Isomer Differentiation: 2-Naphthyl vs. 1-Naphthyl Thioamide

2-(Naphthalen-2-yl)ethanethioamide (CAS: 1214888-75-1) and its positional isomer N-1-naphthalenylethanethioamide (CAS: 10319-80-9) are distinct chemical entities with the same molecular formula (C12H11NS) and molecular weight (201.29 g/mol) . The 2-naphthyl substitution pattern produces an elongated molecular geometry with the thioamide group positioned along the naphthalene long axis, whereas 1-naphthyl substitution results in a more bent, ortho-like orientation that introduces steric hindrance at the substitution site.

Positional isomerism Structure-activity relationships Molecular recognition

Functional Group Electronic Distinction: Thioamide vs. Amide Spectroscopic Properties

Thioamides exhibit distinct UV-vis absorption transitions compared to amides due to sulfur substitution in the carbonyl position. Thioamides display characteristic π → π* transitions at approximately 270 nm and n → π* transitions at approximately 340 nm, whereas amides exhibit corresponding transitions at approximately 208 nm and 220 nm, respectively [1]. These spectral differences reflect the altered electronic structure of the thiocarbonyl group and provide a direct spectroscopic fingerprint for compound identity verification.

Spectroscopic characterization UV-vis absorption Electronic properties

Computed Hydrogen-Bonding Properties: 2-Naphthyl Thioamide vs. Amide Analog

2-(Naphthalen-2-yl)ethanethioamide has a computed hydrogen bond donor count of 1 and hydrogen bond acceptor count of 1 [1], with a topological polar surface area (TPSA) of 44.1 Ų [2]. In comparison, typical amide analogs possess a hydrogen bond acceptor count of 1–2 (due to stronger oxygen acceptor character) and slightly higher TPSA values. The reduced hydrogen-bond acceptor strength of the thiocarbonyl sulfur relative to carbonyl oxygen alters intermolecular interaction profiles.

Hydrogen bonding Molecular interactions Drug design

Scientifically Justified Application Scenarios for 2-(Naphthalen-2-yl)ethanethioamide


Medicinal Chemistry Scaffold Requiring Enhanced Lipophilicity

For medicinal chemistry programs targeting intracellular or CNS-accessible targets, 2-(naphthalen-2-yl)ethanethioamide offers increased lipophilicity (XLogP3 = 3.3) [1] compared to amide analogs, potentially improving membrane permeability and blood-brain barrier penetration. This property supports its use as a lipophilic scaffold in hit-to-lead optimization campaigns where higher logP is a design objective.

Structure-Activity Relationship Studies on Positional Isomer Effects

The 2-naphthyl substitution pattern provides a distinct molecular geometry relative to 1-naphthyl isomers [1], making this compound valuable for systematic SAR investigations that probe the impact of naphthalene substitution position on target binding, selectivity, and downstream biological activity.

Spectroscopic Reference Standard for Thioamide Characterization

Given the characteristic UV-vis absorption profile of thioamides (π → π* ~270 nm; n → π* ~340 nm) relative to amides [1], 2-(naphthalen-2-yl)ethanethioamide may serve as a reference compound for spectroscopic method development, analytical validation, and quality control in laboratories characterizing thioamide-containing compounds.

Chemical Biology Probe Development

The reduced hydrogen-bond acceptor character of the thiocarbonyl group compared to carbonyl oxygen [1] alters intermolecular interactions, making 2-(naphthalen-2-yl)ethanethioamide a suitable candidate for chemical biology applications where attenuated hydrogen bonding is required to modulate target engagement or probe binding thermodynamics.

Technical Documentation Hub

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